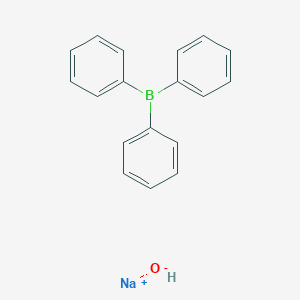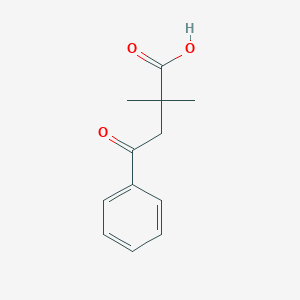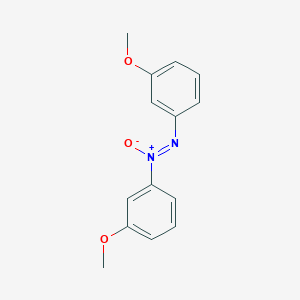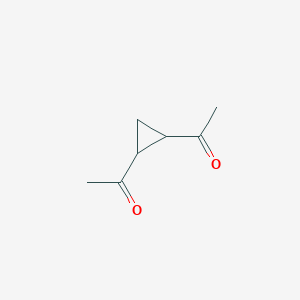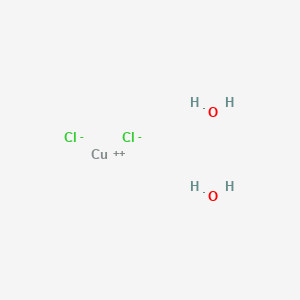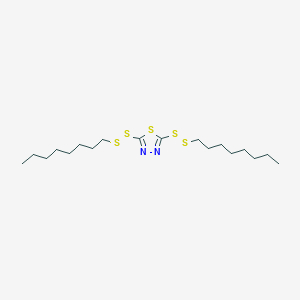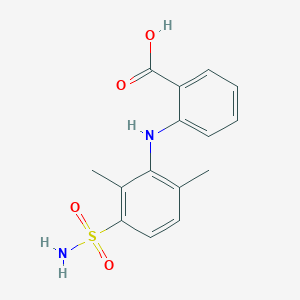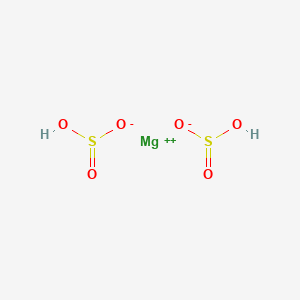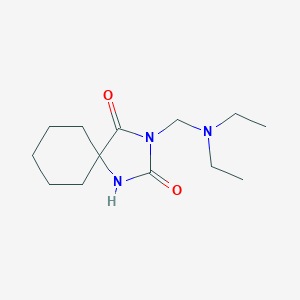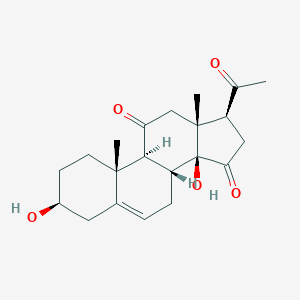
gamma-Digiprogenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is a member of the digiprogenin family, which includes several other steroidal compounds, and is known for its unique properties that make it an attractive option for various research studies.
Scientific Research Applications
Gamma-Digiprogenin has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in various studies to investigate the mechanisms of cancer cell death. It has also been used in studies on cardiac function and has been shown to have potential applications in the treatment of heart failure. Additionally, gamma-Digiprogenin has been used in studies on the nervous system and has been shown to have potential applications in the treatment of neurodegenerative diseases.
Mechanism of Action
Gamma-Digiprogenin works by inhibiting the activity of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Gamma-Digiprogenin has been shown to have several biochemical and physiological effects. It has been shown to increase the intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to have potential applications in the treatment of heart failure, as it can improve cardiac function by increasing contractility and reducing heart rate.
Advantages and Limitations for Lab Experiments
Gamma-Digiprogenin has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has been shown to have potential applications in various research areas. However, there are also some limitations to its use. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on gamma-Digiprogenin. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential off-target effects. Finally, there is a need for more studies to investigate its potential applications in cancer research and therapy.
In conclusion, gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is synthesized from the plant Digitalis purpurea and has been shown to have potential applications in various research areas, including cancer research, cardiac function, and neurodegenerative diseases. While it has several advantages for lab experiments, there are also some limitations to its use, and further studies are needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesis Methods
Gamma-Digiprogenin is synthesized from the plant Digitalis purpurea, which is commonly known as foxglove. The leaves of this plant contain several steroidal compounds, including digoxin and digitoxin, which are used to treat various heart conditions. Gamma-Digiprogenin is synthesized from these compounds by a process known as hydrolysis, which involves the use of acid to break down the glycoside bonds that hold the sugar molecules together. This process results in the formation of gamma-Digiprogenin, which is then purified and isolated for further use.
properties
CAS RN |
13181-90-3 |
|---|---|
Product Name |
gamma-Digiprogenin |
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-17(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h4,13-15,18,23,26H,5-10H2,1-3H3/t13-,14+,15+,18+,19-,20+,21+/m0/s1 |
InChI Key |
HHYUGCQBWAMDLS-CRHGDLBQSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



